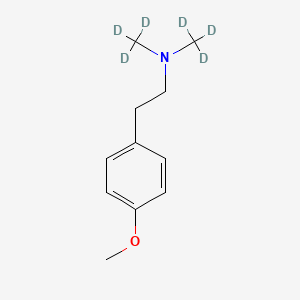

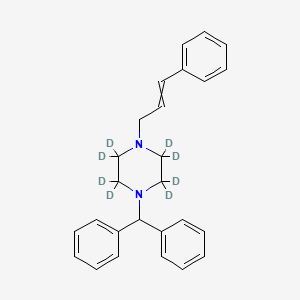

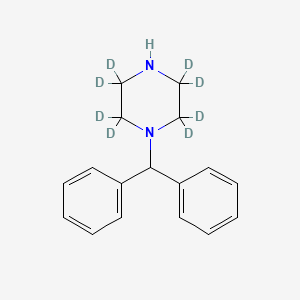

Des(1-cyclohexanol) Venlafaxine-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des(1-cyclohexanol) venlafaxine-d6 (dCVd6) is an antidepressant drug used to treat major depressive disorder. It is a derivative of the widely prescribed antidepressant venlafaxine, and is a novel compound which has been investigated for its potential therapeutic effects. dCVd6 is a relatively new compound, and has been studied for its ability to interact with the serotonin and norepinephrine systems in the brain.

科学的研究の応用

Ion-Selective Electrode Development

Desvenlafaxine, a metabolite of Venlafaxine, has been utilized in the development of ion-selective carbon paste electrodes. These electrodes are designed for the rapid and straightforward determination of Venlafaxine and Desvenlafaxine in pure forms and pharmaceutical formulations. This advancement is significant in quality control analysis, offering a methodological improvement in the pharmaceutical sector (Mousa, Ismail, & Zayed, 2019).

Synthesis and Pharmacological Profiling

O-Desmethylvenlafaxine, the active metabolite of Venlafaxine, has been synthesized using different starting materials and methodologies. The research encompasses reviewing various synthesis methods for O-demethylation of Venlafaxine, offering insights into the pharmacological implications and the advantages and disadvantages of each synthesis method (Yang, 2010).

作用機序

Target of Action

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine . The primary target of this compound is similar to that of Venlafaxine, which is an antidepressant agent . Venlafaxine works by increasing the level of neurotransmitters in the synapse .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and noradrenaline, thereby increasing their levels in the synapse . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .

Biochemical Pathways

It can be inferred that the compound affects the serotonin and noradrenaline reuptake pathways, given its mode of action .

Pharmacokinetics

this compound, being a deuterium-labeled compound, is used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to mirror those of Venlafaxine, given their similar structures and targets . This includes increased levels of serotonin and noradrenaline in the synapse, leading to enhanced neurotransmission .

特性

IUPAC Name |

2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSZBHCYLIHECZ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747509 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330046-00-8 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)